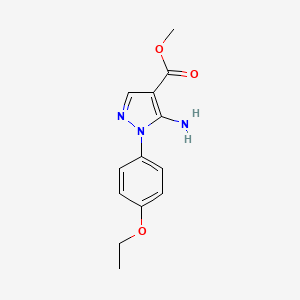

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Descripción

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-ethoxyphenyl substituent at the N1 position and a methyl ester group at the C4 position. Pyrazole derivatives are known for their versatility in drug design, particularly as kinase inhibitors, anti-inflammatory agents, and intermediates in heterocyclic synthesis .

The synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and ethoxymethylene cyanoacetate (). For example, ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate is synthesized via condensation of 4-hydrazino-7-methoxy quinoline with ethoxymethylene cyanoacetate . The methyl ester variant likely follows a similar pathway, with methanol replacing ethanol in esterification steps.

Propiedades

Fórmula molecular |

C13H15N3O3 |

|---|---|

Peso molecular |

261.28 g/mol |

Nombre IUPAC |

methyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-10-6-4-9(5-7-10)16-12(14)11(8-15-16)13(17)18-2/h4-8H,3,14H2,1-2H3 |

Clave InChI |

INUKHILYBWDHKW-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 5-amino-1-(4-etoxi fenil)-1H-pirazol-4-carboxilato de metilo generalmente implica un proceso de varios pasos. Un método común es la reacción de 4-etoxibenzaldehído con hidrato de hidracina para formar la hidrazona correspondiente. Este intermedio se cicla luego con acetoacetato de etilo en condiciones ácidas para producir el derivado de pirazol deseado . La reacción generalmente se lleva a cabo en etanol a temperatura de reflujo durante varias horas para asegurar una conversión completa.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto se puede escalar optimizando las condiciones de reacción y utilizando reactores de flujo continuo. El uso de catalizadores y solventes que son ambientalmente benignos y rentables también se considera para mejorar la eficiencia y la sostenibilidad del proceso .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

Example procedure :

-

Reagents : Aqueous LiOH (1 N), methanol, HCl for neutralization .

-

Conditions : Reflux for 16–17 hours, followed by acidification to pH 7.

-

Yield : 95% for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid .

| Reagent | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| LiOH (1 N) | Methanol/Water | Reflux | 17 h | 95% | Carboxylic acid derivative |

| KOH | Isopropyl alcohol | 80°C | 5 h | 72% | Carboxylic acid derivative |

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, cleaving the ester bond .

Substitution Reactions

The amino group at position 5 and the ethoxyphenyl substituent participate in nucleophilic substitution and coupling reactions.

Diazotization and Coupling

The primary amine can undergo diazotization with nitrous acid (HNO₂), forming a diazonium salt that couples with aromatic amines or phenols. This is exploited in synthesizing azo dyes or bioconjugates.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

-

Example : Reaction with acetyl chloride forms an acetamide derivative.

-

Conditions : Room temperature, anhydrous DCM, triethylamine as base.

Oxidation

The pyrazole ring and amino group are susceptible to oxidation:

-

Reagents : KMnO₄ in acidic medium or H₂O₂.

-

Outcome : Formation of nitro or hydroxylated derivatives, though overoxidation may degrade the ring.

Reduction

The ester or aromatic groups can be reduced:

-

Reagents : NaBH₄ (for selective reductions) or LiAlH₄ (for full reduction of the ester to alcohol).

-

Note : Controlled conditions are essential to preserve the pyrazole core.

Cyclocondensation Reactions

The amino and ester groups facilitate heterocycle formation. For example, reacting with thiourea yields pyrazolo[3,4-d]pyrimidine derivatives, which are pharmacologically relevant.

Typical conditions :

-

Reflux in ethanol with catalytic acetic acid.

-

Yield : Varies based on substituents (50–80%).

Structural Modifications for Bioactivity

Derivatives of this compound show enhanced anti-inflammatory and antimicrobial properties after targeted modifications:

-

Antioxidant activity : Introduction of hydroxyl groups via oxidation improves radical-scavenging capacity .

-

Antimicrobial activity : Grafting to polymers (e.g., polyglycidyl methacrylate) enhances efficacy against Gram-negative bacteria .

Key Considerations

-

Reaction selectivity : The ethoxyphenyl group sterically shields position 1, directing substitutions to positions 4 and 5 .

-

Stability : The compound is sensitive to strong acids/bases, requiring pH-controlled environments .

Experimental data and mechanistic insights highlight its versatility in medicinal chemistry and materials science, with further exploration needed to optimize reaction pathways for industrial applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

A. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate, in anticancer therapies. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting a possible role in developing new anticancer drugs .

B. Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .

C. Neurological Applications

There is growing interest in the neuroprotective effects of pyrazole compounds. Preliminary studies suggest that they may help in conditions such as Alzheimer's disease by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Agricultural Chemistry

A. Pesticide Development

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate has been explored as a potential ingredient in the formulation of pesticides and herbicides. Its efficacy in targeting specific pests while minimizing harm to beneficial organisms positions it as a valuable asset in sustainable agriculture practices .

B. Herbicide Efficacy

Research has shown that pyrazole derivatives can effectively inhibit the growth of certain weeds, making them suitable candidates for development as herbicides. Their selectivity and potency could lead to more environmentally friendly agricultural solutions .

Material Science

A. Polymer Synthesis

The unique chemical structure of methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate allows it to be utilized in the synthesis of advanced polymers. These polymers can exhibit enhanced mechanical properties and resistance to degradation, making them suitable for various industrial applications .

B. Coatings and Composites

Due to its stability and chemical properties, this compound can be integrated into coatings and composite materials, providing improved durability and protective features against environmental factors .

Case Studies

Mecanismo De Acción

El mecanismo por el cual el 5-amino-1-(4-etoxi fenil)-1H-pirazol-4-carboxilato de metilo ejerce sus efectos implica la interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir enzimas o receptores involucrados en vías inflamatorias, reduciendo así la inflamación y el dolor . Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y la estructura del compuesto.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The key structural variations among analogs of Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate include:

- Substituents on the phenyl ring : Ethoxy (4-ethoxyphenyl), methoxy (4-methoxyphenyl), fluoro (4-fluorophenyl), sulfamoyl (4-sulfamoylphenyl), and heterocyclic groups (e.g., benzothiazolyl).

- Ester groups : Methyl vs. ethyl esters.

- Additional functional groups: Methylsulfanyl, sulfonyl, or quinoline moieties.

Table 1: Comparative Analysis of Key Analogs

Key Observations:

- Bioactivity: The 4-sulfamoylphenyl analog (309.32 g/mol) demonstrates marked anti-inflammatory activity in formalin-induced edema models, outperforming diclofenac sodium in some assays . In contrast, the 7-methoxyquinolin-4-yl derivative (312.33 g/mol) shows promise in antineoplastic applications due to its structural similarity to kinase inhibitors .

- Ester Group Impact: Methyl esters generally exhibit higher metabolic stability compared to ethyl esters, as seen in the methylsulfanyl-substituted pyrazoles (). For example, methyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate derivatives demonstrate enhanced analgesic activity due to reduced ester hydrolysis .

- Substituent Effects : Electron-withdrawing groups (e.g., -F in the 4-fluorophenyl analog) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution in pesticide synthesis .

Actividad Biológica

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- CAS Number : Not specifically listed, but related compounds share similar identifiers.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate, exhibit potent anticancer properties. The following table summarizes various studies highlighting the anticancer efficacy of related pyrazole compounds:

The compound's ability to inhibit the growth of various cancer cell lines suggests a mechanism involving apoptosis and cell cycle regulation.

2. Anti-inflammatory Activity

Pyrazole derivatives have shown promising anti-inflammatory effects. A study reported that certain compounds reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 significantly:

| Compound Tested | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Methyl 5-amino... | 76% | 86% |

| Dexamethasone (control) | 78% | 90% |

These results indicate that methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate may serve as a potential therapeutic agent for inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The following table presents findings from various research efforts:

| Study Reference | Microorganisms Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli, Staphylococcus aureus | 32 µg/mL for both | |

| Candida albicans | 16 µg/mL |

These findings suggest that methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate possesses significant antimicrobial activity against both bacterial and fungal strains.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study evaluated the anticancer effects of a related pyrazole derivative on tumor-bearing mice. The results indicated a marked reduction in tumor size and weight compared to control groups treated with standard chemotherapy agents.

Case Study 2: Safety Profile Assessment

Another study assessed the safety profile of methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate in healthy rats. No significant toxicity was observed at therapeutic doses, indicating a favorable safety margin for further clinical development.

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines under acidic or basic conditions. For example, similar pyrazole esters are synthesized by cyclizing ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization at the 5-position via nitration/reduction or direct amination . Basic hydrolysis of the ester group (e.g., using NaOH/EtOH) can yield the carboxylic acid derivative, which is relevant for further derivatization .

Key Optimization Steps :

Q. How is this compound characterized spectroscopically, and what key data should researchers prioritize?

Characterization relies on:

- ¹H/¹³C NMR : The pyrazole ring protons (δ 6.5–8.5 ppm) and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) are diagnostic. The ester carbonyl appears at ~165–170 ppm in ¹³C NMR .

- IR : Stretching bands for NH₂ (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-O (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm the molecular formula .

Common Pitfalls :

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as:

- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer interactions with biological targets (e.g., enzymes) .

- Docking Studies : Simulate binding affinities to receptors (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

Validation : Compare computational results with experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies often arise from:

- Dynamic Effects in Solution : Conformational flexibility in NMR vs. static XRD structures. Use variable-temperature NMR or NOESY to assess dynamics .

- Crystal Packing Effects : Hydrogen bonding in the solid state may alter bond lengths. Compare XRD data (e.g., C=O bond length ~1.21 Å) with gas-phase DFT models .

- Tautomerism : Pyrazole rings may exhibit tautomeric forms; XRD unambiguously assigns the dominant structure .

Example : In Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, XRD confirmed the amino group’s planarity, resolving NMR ambiguities about resonance delocalization .

Methodological Challenges

Q. What are the best practices for growing high-quality single crystals of this compound for XRD?

- Solvent Selection : Use slow-evaporation techniques with polar aprotic solvents (e.g., DMF/EtOH mixtures) .

- Temperature Control : Crystallize at 4°C to reduce nucleation sites.

- Additives : Trace acetic acid can promote hydrogen-bonded networks .

Data Refinement : Use SHELXL (via Olex2) for small-molecule refinement. Key metrics: R-factor < 0.05, wR₂ < 0.15, and data-to-parameter ratio > 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.